N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been an interesting field of study for decades . In one study, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Fluorescence and Photophysical Properties
Research has explored derivatives similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide for their photophysical properties. For instance, studies on N-ethoxycarbonylpyrene- and perylene thioamides have revealed their potential in synthesizing fluorescent dyes with applications ranging from biological imaging to the development of new materials that exhibit dual fluorescence and solvatochromism. These compounds have shown promise in emitting white light and high emission efficiency, suggesting their utility in optical and electronic devices (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Anticancer Applications
The synthesis methodologies related to thiazole derivatives have been adapted for the development of anticancer drugs. An efficient preparation method for 2-aminothiazole-5-carbamides has been developed, demonstrating its application in synthesizing the anticancer drug dasatinib. This highlights the compound's relevance in medicinal chemistry for creating therapeutic agents with potential anticancer properties (Chen et al., 2009).
Antimicrobial and Insecticidal Activity
Thiazole derivatives have also been investigated for their antimicrobial and insecticidal activities. Research on thiazolo[5,4-d]pyrimidines with molluscicidal properties indicates the potential of these compounds in addressing parasitic infections and controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Enzyme Inhibition for Therapeutic Purposes
Isoxazole derivatives, closely related to the compound , have been studied for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase. This enzyme is crucial for pyrimidine de novo synthesis, which is essential for immune cell functions, indicating the compound's potential in developing immunosuppressive medications (Knecht & Löffler, 1998).
Future Directions
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-20-11-5-3-10(4-6-11)12-9-22-15(17-12)18-14(19)13-7-8-16-21-13/h3-9H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYHWLCNUGHSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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